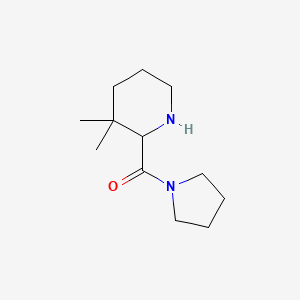
2-(Pyrrolidin-1-yl)carbonyl-3,3-dimethyl piperidine
Cat. No. B8606612
M. Wt: 210.32 g/mol
InChI Key: FKSNEKBKPRZVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05089507
Procedure details


To a stirred solution of 5.6 g (0.026 moles) of 1-ethoxy carbonyl-3,3-dimethyl pipecolic acid in 50 ml of methylene chloride at 0° C., under nitrogen, were added 5.0 g (0.041 moles) of oxalyl chloride. After the addition the solution was allowed to reach room temperature, stirred 24 hours and evaporated in vacuo to dryness. The crude oily residue was dissolved in 30 ml of methylene chloride and added to a stirred solution of 4.44 g (0.062 moles) of pyrrolidine in 30 ml of methylene chloride at 0° C. After the addition the solution was allowed to reach room temperature and stirring was continued overnight. This solution was washed with saturated sodium bicarbonate and then with 10% HCl. The aqueous layer was brought to basic pH with 10% NaOH and extracted twice with methylene chloride. The combined extractes were dried and evaporated in vacuo to give 3.0 g of the title compound.
Name
1-ethoxy carbonyl-3,3-dimethyl pipecolic acid
Quantity
5.6 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
C(OC([N:6]1[CH2:14][CH2:13][CH2:12][C:11]([CH3:16])([CH3:15])[CH:7]1[C:8]([OH:10])=O)=O)C.C(Cl)(=O)C(Cl)=O.[NH:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1>C(Cl)Cl>[N:23]1([C:8]([CH:7]2[C:11]([CH3:15])([CH3:16])[CH2:12][CH2:13][CH2:14][NH:6]2)=[O:10])[CH2:27][CH2:26][CH2:25][CH2:24]1
|
Inputs


Step One
|
Name
|
1-ethoxy carbonyl-3,3-dimethyl pipecolic acid
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)N1C(C(=O)O)C(CCC1)(C)C
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
4.44 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude oily residue was dissolved in 30 ml of methylene chloride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued overnight
|
|
Duration
|
8 (± 8) h
|
WASH
|
Type
|
WASH
|
|
Details
|
This solution was washed with saturated sodium bicarbonate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined extractes were dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)C(=O)C1NCCCC1(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
